molecular formula C9H9ClFN B15243013 7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole

7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole

Cat. No.: B15243013
M. Wt: 185.62 g/mol
InChI Key: LASBSVRRMUOVGQ-UHFFFAOYSA-N
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Description

7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are significant heterocyclic compounds found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .

Industrial Production Methods

Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired product and production scale .

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or alkanes .

Scientific Research Applications

7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may bind to receptors or enzymes, altering their activity and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2,3-dihydro-1H-indole
  • 7-chloro-2,3-dihydro-1H-indole
  • 4-methyl-2,3-dihydro-1H-indole

Uniqueness

7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with a methyl group, can enhance its stability and interaction with biological targets compared to other indole derivatives .

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H9ClFN/c1-5-6-2-3-12-9(6)7(10)4-8(5)11/h4,12H,2-3H2,1H3

InChI Key

LASBSVRRMUOVGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCNC2=C(C=C1F)Cl

Origin of Product

United States

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